molecular formula C12H12N2O2 B041914 Ethyl 3-methylquinoxaline-2-carboxylate CAS No. 3885-38-9

Ethyl 3-methylquinoxaline-2-carboxylate

Cat. No. B041914
CAS RN: 3885-38-9
M. Wt: 216.24 g/mol
InChI Key: IRZHLIWGVQPMHU-UHFFFAOYSA-N
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Description

Ethyl 3-methylquinoxaline-2-carboxylate is a compound of interest due to its versatile chemical structure, which allows for various chemical reactions and potential applications in materials science, organic synthesis, and potentially as intermediates in pharmaceuticals. It belongs to the quinoxaline family, a heterocyclic compound with a fused ring structure consisting of a benzene ring and a pyrazine ring.

Synthesis Analysis

The synthesis of Ethyl 3-methylquinoxaline-2-carboxylate and related compounds involves multiple steps, including reactions such as condensation, cyclization, and functional group transformations. For instance, ethyl-3-hydroxyquinoxaline-2-carboxylate reacts with hydrazine hydrate to offer intermediates, which on further reactions yield various derivatives (Kotakommula et al., 2016).

Molecular Structure Analysis

The molecular structure of Ethyl 3-methylquinoxaline-2-carboxylate and its derivatives can be analyzed using techniques like X-ray diffraction and spectroscopy. These studies help in understanding the planar geometry of the quinoxaline core and its substituents, which is crucial for its reactivity and interaction with other molecules.

Chemical Reactions and Properties

Ethyl 3-methylquinoxaline-2-carboxylate undergoes various chemical reactions, including but not limited to, condensation with isothiocyanates, reactions with acetylenecarboxylic acid, and cyclization reactions to form novel compounds with potential biological activities. These reactions are influenced by the compound's chemical structure, particularly the electron-rich quinoxaline system (Markees, 1989).

Scientific Research Applications

  • Antidepressant Activity : The novel 3-ethoxyquinoxalin-2-carboxamides, closely related to Ethyl 3-methylquinoxaline-2-carboxylate, have shown promising anti-depressant-like activity. Specifically, compound 6h has demonstrated the highest pharmacophoric activity (Mahesh, Devadoss, Pandey, & Bhatt, 2011).

  • Crystallization and Biomedical Analysis : The study of 1-ethyl-3-methylquinoxaline-2-thione, a related compound, reveals its crystallization in a monoclinic system, and provides a detailed analysis of its intra and intermolecular interactions, which are significant for biomedical applications (Benallal et al., 2020).

  • Antimycobacterial Agents : New derivatives of quinoxaline-2-carboxylate 1,4-dioxide have shown potency, selectivity, and low cytotoxicity against Mycobacterium tuberculosis. These findings make them valid leads for synthesizing new compounds with better activity (Jaso, Zarranz, Aldana, & Monge, 2005).

  • Cytotoxicity Analysis : 3-Methylquinoxaline-2-carboxylate itself has been synthesized but found to have no antibacterial activity, weak cell growth inhibition effects, and a certain degree of cytotoxicity on various cell lines (Zhang Ke-y, 2014).

  • Antiviral Activity : Novel quinoxaline derivatives have shown potent antiviral activity against Human Cytomegalovirus (HCMV) with low cytotoxicity and high selectivity, suggesting potential as a new class of antiviral agents (Elzahabi, 2017).

  • Antibacterial and Antifungal Activities : Novel furothienoquinoxalines, pyranothienoquinoxalines, and pyrimidopyranothienoquinoxalines have demonstrated promising antimicrobial and antifungal activities, indicating a wide range of applications in this area (Moustafa & Elossaily, 2002).

  • Synthesis and Reactivity Studies : The synthesis of 2-substituted pyrrolo[1,2-a]-quinoxalines with 2-dimethylamino-3-methylquinoxaline has been optimized for yield and reactivity, contributing to the study of these compounds in various applications (Blache et al., 1995).

Safety And Hazards

Ethyl 3-methylquinoxaline-2-carboxylate is classified as having acute toxicity (Category 4) for oral, dermal, and inhalation routes . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using the substance only outdoors or in a well-ventilated area .

Future Directions

Quinoxaline derivatives, including Ethyl 3-methylquinoxaline-2-carboxylate, have been the subject of research due to their versatile pharmacology . This research paves the way for further development in drug discovery .

properties

IUPAC Name

ethyl 3-methylquinoxaline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-3-16-12(15)11-8(2)13-9-6-4-5-7-10(9)14-11/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZHLIWGVQPMHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2N=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343319
Record name ethyl 3-methylquinoxaline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-methylquinoxaline-2-carboxylate

CAS RN

3885-38-9
Record name ethyl 3-methylquinoxaline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-methylquinoxaline-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of 3-chloroquinoxaline-2-carboxylate (86.0 g, 363 mmol), trimethylboroxine (22.8 g, 0.182 mmol), [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (8.90 g, 11.0 mmol), and potassium carbonate (100 g, 727 mmol) in 1,4-dioxane (726 mL) was heated at 115° C. for 4 h. And then trimethylboroxine (22.8 g, 0.182 mmol) was added again and heated at same temperature for 2 h. After being cooled to ambient temperature, the reaction mixture was diluted with ethyl acetate (700 mL) and filtrated through celite with ethyl acetate (1000 mL). The filtrate was combined and concentrated in vacuo. The residue was purified by silica gel column chromatography (silica gel 900 g, hexane:ethyl acetate=9:1 to 17:3) followed by recrystallization from cold hexane to give ethyl 3-methylquinoxaline-2-carboxylate. MS (APCI): m/z 217 (M+H).
Name
3-chloroquinoxaline-2-carboxylate
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
22.8 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
726 mL
Type
reactant
Reaction Step One
Quantity
8.9 g
Type
catalyst
Reaction Step One
Quantity
22.8 g
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
A Jaso, B Zarranz, I Aldana… - Journal of medicinal …, 2005 - ACS Publications
Twenty-nine new 6(7)-substituted quinoxaline-2-carboxylate 1,4-dioxide derivatives were synthesized and evaluated for in vitro antituberculosis activity. In general, the in vitro activity is …
Number of citations: 324 pubs.acs.org
W Chen, C Zhao, X Deng - Journal of Labelled Compounds …, 2018 - Wiley Online Library
… , and reacted with ethyl-2-(hydroxyimino)-3-oxobutanoate (1) or 2-oxopropanal oxime using acetic acid and POCl 3 as catalysts, thus obtaining ethyl 3-methylquinoxaline-2-carboxylate-…
AMK El-Dean, AA Geies - Heterocyclic Communications, 1998 - degruyter.com
… Abstract: Treatment of ethyl 3-methylquinoxaline-2-carboxylate 1 with hydrazine hydrate and ammonia gave the corresponding carbohydrazide and the carboxamide derivatives 2j3 …
Number of citations: 4 www.degruyter.com
J Francis, JK Landquist, AA Levi, JA Silk… - Biochemical …, 1956 - ncbi.nlm.nih.gov
… A solution of ethyl 3-methylquinoxaline-2carboxylate (22 g.) in dry ether (120 ml.) was added during 1-5 hr. to lithium borohydride (1.2 g.), stirring in dry ether. When addition was …
Number of citations: 45 www.ncbi.nlm.nih.gov
JK Landquist, JA Silk - Journal of the Chemical Society (Resumed), 1956 - pubs.rsc.org
… Ethyl 3-methylquinoxaline-2-carboxylate was also converted into the amide, hydroxamic … was prepared from ethyl 3-methylquinoxaline-2carboxylate and methanolic ammonia; it formed …
Number of citations: 22 pubs.rsc.org
MP Mertes, AJ Lin - Journal of Medicinal Chemistry, 1970 - ACS Publications
… prepared starting with ethyl 3-methylquinoxaline-2-carboxylate.21 Reduction to the aldehyde 8b (Scheme II) by inverse addition of LAH at —70, followed byformation of the Schiff base …
Number of citations: 19 pubs.acs.org
J Yan, Y Xu, F Zhuang, J Tian, G Zhang - Molecular diversity, 2016 - Springer
… outcome significantly: organic acids such as formic acid, acetic acid, propionic acid, and butyric acid all could promote the reaction to afford ethyl 3-methylquinoxaline-2-carboxylate 3aa …
Number of citations: 13 link.springer.com
RP Pandit, SH Kim, YR Lee - Advanced Synthesis & Catalysis, 2016 - Wiley Online Library
… Ethyl 3-methylquinoxaline-2-carboxylate (3a): Prepared from o-phenylenediamine 1a (54 mg, 0.5 mmol) and ethyl 2-diazo-3-oxobutanoate 2a (78 mg, 0.5 mmol) according to the …
Number of citations: 39 onlinelibrary.wiley.com
OA Attanasi, L De Crescentini, P Filippone… - Helvetica Chimica …, 2001 - Wiley Online Library
3‐{[(tert‐Butoxy)carbonyl]diazenyl}but‐2‐enoates react in tetrahydrofuran at room temperature with aromatic 1,2‐diamines to give 3‐methylquinoxaline‐2‐carboxylates. These products …
Number of citations: 33 onlinelibrary.wiley.com
AJ Lin - 1969 - search.proquest.com
… Ethyl 3"methylquinoxaline 2-carboxylate (ill) …
Number of citations: 0 search.proquest.com

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